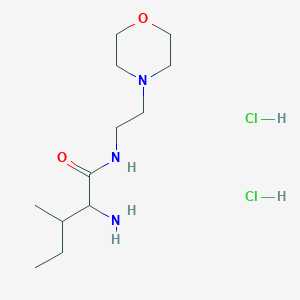

2-amino-3-methyl-N-(2-morpholin-4-ylethyl)pentanamide dihydrochloride

概要

説明

LM11A-31 塩酸塩は、p75 神経栄養因子受容体(p75NTR)の非ペプチド型リガンドです。 神経細胞培養における前神経成長因子(proNGF)誘導細胞死を阻害し、シスプラチンやメトトレキセートなどの薬物の細胞毒性効果から神経細胞を保護することが知られています 。 この化合物は、脊髄損傷やアルツハイマー病などの様々なモデルにおいて、オリゴデンドロサイトやミエリン化された軸索の生存を促進する可能性を示しています .

科学的研究の応用

LM11A-31 Dihydrochloride has a wide range of scientific research applications:

Neuroscience: It is used to study the effects of p75NTR blockade on neuronal survival and function.

Alzheimer’s Disease: The compound has shown potential in reversing cholinergic neurite dystrophy and improving cognitive function in mouse models of Alzheimer’s disease.

Spinal Cord Injury: It promotes the survival of oligodendrocytes and myelinated axons, improving motor function in animal models.

Cancer Research: LM11A-31 Dihydrochloride protects neuronal cells from the cytotoxic effects of chemotherapy drugs like cisplatin and methotrexate.

作用機序

LM11A-31 塩酸塩は、p75 神経栄養因子受容体(p75NTR)を介して生存経路を選択的に活性化し、アポトーシスシグナルを阻害することによりその効果を発揮します。 この受容体は、神経成長因子や脳由来神経栄養因子などの神経栄養因子に結合し、細胞の状況に応じて神経細胞の生存または死を促進することができます 。 LM11A-31 塩酸塩は、proNGF誘導細胞死を阻害することにより、神経細胞の機能を保護および維持するのに役立ちます .

生化学分析

Biochemical Properties

LM11A-31 Dihydrochloride plays a crucial role in biochemical reactions by acting as a potent antagonist of proNGF (nerve growth factor). It interacts with the p75 neurotrophin receptor (p75NTR), a receptor known to mediate cell death and survival pathways depending on the ligand and cellular context. By binding to p75NTR, LM11A-31 Dihydrochloride blocks p75-mediated cell death and promotes neuronal survival . This interaction is particularly significant in the context of neurodegenerative diseases, where the modulation of p75NTR can prevent neurodegeneration and promote neuroprotection.

Cellular Effects

LM11A-31 Dihydrochloride exerts various effects on different cell types and cellular processes. In neuronal cells, it has been shown to prevent and reverse cholinergic neurite dystrophy, a hallmark of Alzheimer’s disease . The compound influences cell signaling pathways by selectively activating p75NTR survival pathways and inhibiting apoptosis signaling . Additionally, LM11A-31 Dihydrochloride affects gene expression by modulating the expression of genes involved in cell survival and neuroprotection. It also impacts cellular metabolism by preserving the integrity of the blood-brain barrier and mitigating proNGF accumulation .

Molecular Mechanism

The molecular mechanism of LM11A-31 Dihydrochloride involves its binding interactions with the p75 neurotrophin receptor. By binding to p75NTR, the compound inhibits the receptor’s ability to mediate cell death pathways and instead promotes survival signaling . This inhibition of p75-mediated cell death is achieved through the blockade of proNGF binding to the receptor. Additionally, LM11A-31 Dihydrochloride modulates enzyme activity by inhibiting the phosphorylation of tau protein, a key player in neurodegenerative diseases . These molecular interactions result in the preservation of neuronal structure and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of LM11A-31 Dihydrochloride have been observed to change over time. The compound exhibits stability under specific storage conditions, such as being stored at 4°C under nitrogen and away from moisture . Over time, LM11A-31 Dihydrochloride has shown long-term effects on cellular function, including the prevention of cholinergic neurite atrophy and the preservation of blood-brain barrier integrity in in vivo studies . These temporal effects highlight the compound’s potential for sustained therapeutic benefits in neurodegenerative disease models.

Dosage Effects in Animal Models

The effects of LM11A-31 Dihydrochloride vary with different dosages in animal models. Studies have shown that oral administration of the compound at doses of 50 mg/kg/day for four weeks significantly mitigates proNGF accumulation and preserves blood-brain barrier integrity . Higher doses, such as 75 mg/kg, have been effective in preventing and reversing atrophy of basal forebrain cholinergic neurites in Alzheimer’s disease mouse models . It is essential to monitor for potential toxic or adverse effects at high doses to ensure the compound’s safety and efficacy.

Metabolic Pathways

LM11A-31 Dihydrochloride is involved in metabolic pathways that influence neuroprotection and cell survival. The compound interacts with enzymes and cofactors that regulate the phosphorylation of tau protein, thereby preventing tau pathology in neurodegenerative disease models . Additionally, LM11A-31 Dihydrochloride affects metabolic flux by modulating the levels of proNGF and other neurotrophic factors. These interactions contribute to the compound’s ability to promote neuronal survival and prevent neurodegeneration.

Transport and Distribution

Within cells and tissues, LM11A-31 Dihydrochloride is transported and distributed efficiently due to its high blood-brain barrier permeability . The compound interacts with transporters and binding proteins that facilitate its localization to specific cellular compartments. This efficient transport and distribution are crucial for the compound’s therapeutic effects, as it ensures that LM11A-31 Dihydrochloride reaches its target sites within the CNS.

Subcellular Localization

LM11A-31 Dihydrochloride exhibits specific subcellular localization that influences its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This subcellular localization is essential for the compound’s ability to modulate p75NTR signaling pathways and exert its neuroprotective effects. By localizing to specific cellular regions, LM11A-31 Dihydrochloride can effectively interact with its target receptors and enzymes, thereby promoting neuronal survival and preventing neurodegeneration.

準備方法

LM11A-31 塩酸塩の合成には、血液脳関門透過性を高めるためのアミノ酸の誘導体化が含まれます。. 具体的な工業生産方法は機密情報ですが、一般的には、高い純度と収率を確保するために、制御された条件下で標準的な有機合成技術を用いて行われます。

3. 化学反応解析

LM11A-31 塩酸塩は、以下を含む様々な種類の化学反応を起こします。

置換反応: モルホリン基の導入は、合成の重要なステップです。

アミド化反応: アミド結合の形成は、その構造にとって重要です。

これらの反応で使用される一般的な試薬には、モルホリン、アミノ酸、塩酸があります。 生成される主要な生成物は、目的のアミド誘導体と最終的な塩酸塩です。

4. 科学研究への応用

LM11A-31 塩酸塩は、幅広い科学研究に利用されています。

化学反応の分析

LM11A-31 Dihydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The introduction of morpholine groups is a key step in its synthesis.

Amidation Reactions: Formation of amide bonds is crucial for its structure.

Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt to enhance solubility and stability.

Common reagents used in these reactions include morpholine, amino acids, and hydrochloric acid. The major products formed are the desired amide derivatives and the final dihydrochloride salt.

類似化合物との比較

LM11A-31 塩酸塩は、血液脳関門透過性が高く、p75NTRを選択的に調節できる点が特徴です。 類似化合物としては、以下のようなものがあります。

CMPD101 塩酸塩: 異なる薬物動態特性を持つ別のp75NTRモジュレーターです.

TAM1 塩酸塩: 神経保護効果は似ていますが、異なる分子標的を持つ化合物です.

SPD304: 化学構造と効果が異なるp75NTRアンタゴニストです.

LM11A-31 塩酸塩は、強力な神経保護効果と、様々な疾患モデルにおける神経変性を逆転させる能力により、際立った存在感を示しています .

特性

IUPAC Name |

2-amino-3-methyl-N-(2-morpholin-4-ylethyl)pentanamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O2.2ClH/c1-3-10(2)11(13)12(16)14-4-5-15-6-8-17-9-7-15;;/h10-11H,3-9,13H2,1-2H3,(H,14,16);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLIHJRRZJDEKLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCCN1CCOCC1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(Trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B3067424.png)

![2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-dicarbonitrile](/img/structure/B3067439.png)

![4,4'-(2,8-Di-tert-butyl-4,10-dihydropyreno[4,5-d:9,10-d']diimidazole-5,11-diyl)dibenzoic acid](/img/structure/B3067445.png)

![(2R)-7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B3067509.png)

![3,8-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B3067522.png)

![(2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol)](/img/structure/B3067544.png)